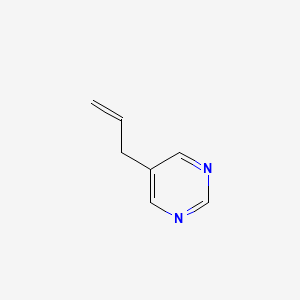

5-(Prop-2-en-1-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Prop-2-en-1-yl)pyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves reactions such as the Sandmeyer reaction and Diels–Alder reaction . These reactions are efficient, mild, and practical methods for the stereospecific synthesis of various pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring substituted with a prop-2-en-1-yl group. The pyrimidine ring is a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

The chemical reactions involving this compound often involve the formation of various pyrimidine derivatives. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient method for the stereospecific synthesis of various pyrimidine derivatives .科学的研究の応用

Antioxidant Properties and Biological Activity

5-(Prop-2-en-1-yl)pyrimidine derivatives have been investigated for their potential biological activities. A study focused on synthesizing a series of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, which are derivatives of this compound. These compounds demonstrated promising antioxidant activity, rivalling that of standard antioxidants like butylated hydroxytoluene. The study highlighted that the antioxidant potency of these derivatives was largely influenced by the alkyl fragment attached to 2‐(pyrimidin‐2‐yl)ethanol, suggesting a structure-activity relationship worth exploring for therapeutic applications (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Applications in OLED Technology

This compound derivatives have also found utility in the field of organic electronics. A study detailed the synthesis of a new class of heteroleptic Ir(III) metal complexes using pyrimidine chelates. These complexes, when used as dopants in organic light-emitting diodes (OLEDs), resulted in high-performance sky-blue- and white-emitting OLEDs. The findings of this study demonstrate the potential of this compound derivatives in enhancing the efficiency and color purity of OLED displays, marking a significant advancement in display technology (Chang et al., 2013).

Reductive Electron Transport in DNA

Another fascinating application of this compound derivatives is in the study of DNA-mediated reductive electron transport. Pyrene-modified pyrimidine nucleosides were used as models to understand this process better. The study provided valuable insights into the dynamics of electron transport within DNA, a fundamental process with implications for understanding DNA damage and repair mechanisms (Raytchev, Mayer, Amann, Wagenknecht, & Fiebig, 2004).

Safety and Hazards

将来の方向性

The future directions for the research and development of 5-(Prop-2-en-1-yl)pyrimidine and its derivatives could involve the exploration of their potential biological activities and therapeutic applications. For instance, some pyrimidine derivatives have shown better anti-fibrotic activities than certain existing drugs . Therefore, compounds like this compound might be developed into novel anti-fibrotic drugs in the future .

作用機序

Target of Action

It is known that pyrimidine derivatives have a broad range of biological and pharmacological activities . They are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates .

Mode of Action

It is known that pyrimidine and its derivatives interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . The importance of pyrimidines lies in the fact that they are structural components of a broad spectrum of key molecules that participate in diverse cellular functions .

Result of Action

It is known that pyrimidine derivatives can have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

特性

IUPAC Name |

5-prop-2-enylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-3-7-4-8-6-9-5-7/h2,4-6H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJFZSZWZJQMLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CN=CN=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2817259.png)

![2-Benzyl-5-[(4-chlorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2817261.png)

![3-Chloro-2-[(4-isothiocyanatophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2817263.png)

![2-[(4-bromophenyl)methyl]-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2817266.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2817271.png)

![N-allyl-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2817279.png)

![6-Cyclopropyl-3-neopentylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2817281.png)